molecular formula C10H9N5O2 B2508716 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione CAS No. 147227-58-5

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B2508716
CAS No.: 147227-58-5
M. Wt: 231.215
InChI Key: IXMWBZZJDWUEJK-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by an imidazolidine-2,4-dione core substituted at the 1-position with a benzotriazolemethyl group. The imidazolidine-2,4-dione (hydantoin) moiety is a five-membered ring containing two ketone groups at positions 2 and 4, which is structurally analogous to bioactive molecules like the antimicrobial drug nitrofurantoin . Benzotriazole derivatives are widely used in corrosion inhibition, photostabilization, and pharmaceutical applications due to their electron-rich aromatic system and ability to act as ligands or enzyme inhibitors.

For instance, nitrofurantoin, a hydantoin derivative with a nitrofuran substituent, is a well-established antibiotic . The benzotriazole group in the target compound may enhance stability or modulate interactions with biological targets compared to simpler hydantoin derivatives.

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c16-9-5-14(10(17)11-9)6-15-8-4-2-1-3-7(8)12-13-15/h1-4H,5-6H2,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMWBZZJDWUEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of benzotriazole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the imidazolidine-2,4-dione, followed by the addition of benzotriazole . The reaction is usually carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazolidine-2,4-dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (if known) Reference
This compound (Target Compound) C₁₀H₉N₅O₂* 231.21* Benzotriazole, hydantoin Not reported N/A
Nitrofurantoin (CAS 67-20-9) C₈H₆N₄O₅ 238.16 Nitrofuran, hydantoin Antibacterial
3-{1-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]azetidin-3-yl}imidazolidine-2,4-dione (BK68169) C₁₄H₁₄N₆O₃ 314.30 Benzotriazole, azetidine, hydantoin Not reported
5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione C₉H₁₂N₄O₃† 248.22† Triazole, methoxyethyl, hydantoin Not reported

*Calculated based on structural analysis. †Formula inferred from name; evidence lists conflicting data (C₅H₈F₃NO₃S), likely erroneous.

Key Observations:

Substituent Diversity :

  • The target compound’s benzotriazolemethyl group contrasts with nitrofurantoin’s nitrofuran substituent. Benzotriazole’s aromaticity may enhance π-π stacking in biological targets compared to the nitro group’s electrophilic reactivity .
  • BK68169 incorporates a benzotriazole-acetyl-azetidine linker, increasing molecular weight and complexity compared to the target compound’s simpler methylene bridge.

The target compound’s benzotriazole group may similarly interact with microbial enzymes or DNA .

Synthetic Flexibility :

  • The triazole derivative in demonstrates the modularity of hydantoin-based synthesis, where substituents like methoxyethyl-triazole can be introduced via click chemistry.

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is a complex organic compound that combines a benzotriazole moiety with an imidazolidine structure. This unique arrangement allows it to exhibit a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound's structural features contribute to its potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure

The compound can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This formula indicates the presence of multiple functional groups that enhance its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Key areas of activity include:

  • Antimicrobial Properties : The compound has shown inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Research indicates that derivatives of imidazolidine can exhibit cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, which is crucial for developing treatments for metabolic disorders and cancers.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. For instance, studies have shown that benzotriazole derivatives can inhibit enzymes involved in bacterial resistance mechanisms. Additionally, the imidazolidine component allows for nucleophilic substitutions and other reactions that can modulate biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP) :
    • A study demonstrated that imidazolidine derivatives could serve as inhibitors of LYP, which is involved in T cell receptor signaling. The most potent inhibitor showed an IC50 value ranging from 2.85 to 6.95 μM .
  • Serotonin Transporter Activity :
    • Research indicated that certain derivatives exhibited high affinity for serotonin receptors (5-HT1A), with pKi values suggesting strong binding capabilities . This highlights the potential for developing antidepressants or anxiolytics based on these compounds.
  • Antimicrobial Activity :
    • The compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth effectively. Comparative studies with simpler benzotriazole derivatives have shown enhanced activity due to the unique imidazolidine structure .

Comparative Analysis Table

The following table summarizes the biological activities and unique features of compounds related to this compound:

Compound NameStructureBiological ActivityUnique Features
5-MethylbenzotriazoleBenzene ring with methyl substitutionAntimicrobialSimpler structure; less versatile
4-HydroxybenzotriazoleHydroxyl group on benzeneAntioxidantProvides different reactivity
2-Amino-benzothiazoleBenzothiazole structureAnticancerDifferent heterocycle; distinct activity profile

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